molecular formula C18H18O B12532375 Cyclobutanone, 2,2-bis(4-methylphenyl)- CAS No. 671782-23-3

Cyclobutanone, 2,2-bis(4-methylphenyl)-

Cat. No.: B12532375
CAS No.: 671782-23-3
M. Wt: 250.3 g/mol
InChI Key: KFPRWBPSBNTYSX-UHFFFAOYSA-N
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Description

Cyclobutanone, 2,2-bis(4-methylphenyl)- is a chemical compound with the molecular formula C18H18O It is a derivative of cyclobutanone, where two 4-methylphenyl groups are attached to the 2,2-positions of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutanone derivatives, including Cyclobutanone, 2,2-bis(4-methylphenyl)-, is through [2 + 2] cycloaddition reactions. This method involves the reaction of alkenes or alkynes with ketenes or other suitable reactants under specific conditions to form the cyclobutane ring. The reaction conditions typically involve the use of catalysts such as transition metals or photochemical activation to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of Cyclobutanone, 2,2-bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-bis(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Cyclobutanone, 2,2-bis(4-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutanone, 2,2-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound with a simpler structure.

    Cyclobutanone, 2,2-diphenyl-: A similar compound with phenyl groups instead of 4-methylphenyl groups.

    Cyclobutanone, 2,2-bis(4-chlorophenyl)-: A derivative with chlorophenyl groups.

Uniqueness

Cyclobutanone, 2,2-bis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other cyclobutanone derivatives .

Properties

CAS No.

671782-23-3

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)cyclobutan-1-one

InChI

InChI=1S/C18H18O/c1-13-3-7-15(8-4-13)18(12-11-17(18)19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

KFPRWBPSBNTYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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